diethyl 2-{[(4-fluorophenyl)carbamoyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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Overview
Description
3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thienopyridine core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluoroaniline and appropriate coupling agents.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with isocyanates under controlled conditions.
Esterification: The final step involves esterification to form the diethyl ester groups at positions 3 and 6.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the carbamoyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s properties are explored for use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds such as clopidogrel and prasugrel share the thienopyridine core but differ in their substituents and pharmacological activities.
Fluorophenyl Compounds: Compounds like fluoxetine and flurbiprofen contain the fluorophenyl group but have different core structures and applications.
Uniqueness
3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is unique due to its combination of a thienopyridine core with a fluorophenyl group and carbamoyl functionality, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H22FN3O5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
diethyl 2-[(4-fluorophenyl)carbamoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C20H22FN3O5S/c1-3-28-18(25)16-14-9-10-24(20(27)29-4-2)11-15(14)30-17(16)23-19(26)22-13-7-5-12(21)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23,26) |
InChI Key |
QFTOLQFRSJCSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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